5-Hydroxy-6,7,4'-trimethoxyisoflavone chemical structure and physicochemical properties
5-Hydroxy-6,7,4'-trimethoxyisoflavone chemical structure and physicochemical properties
An In-Depth Technical Guide to 5-Hydroxy-6,7,4'-trimethoxyisoflavone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS No: 13186-08-8), a methoxylated isoflavonoid. Also known as 7,4'-Di-O-methyltectorigenin, this compound is a derivative of the well-studied phytoestrogen tectorigenin. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical and spectroscopic properties, and probable natural sources. Furthermore, it presents adaptable, detailed protocols for its isolation and purification from botanical matrices. While direct pharmacological studies on this specific molecule are limited, this guide synthesizes data from structurally related isoflavonoids to discuss its potential biological activities and mechanisms of action based on established structure-activity relationships. This guide aims to be a foundational resource, providing the necessary technical information and methodological insights to stimulate and support future research into this promising, yet under-investigated, natural product.
Chemical Identity and Structure
The foundational step in the study of any compound is the unambiguous confirmation of its chemical identity. 5-Hydroxy-6,7,4'-trimethoxyisoflavone is an isoflavone, a class of secondary metabolites characterized by a 3-phenylchromen-4-one backbone. In the case of an isoflavone, the B-ring is attached to the C-ring at position 3, distinguishing it from its isomeric flavone counterparts where the B-ring is at position 2.
The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | [1] |
| Synonym | 7,4'-Di-O-methyltectorigenin | [2] |
| CAS Number | 13186-08-8 | [2] |
| Molecular Formula | C₁₈H₁₆O₆ | [2] |
| Molecular Weight | 328.3 g/mol | [2] |
| InChIKey | WPAFRCVVAONVFD-UHFFFAOYSA-N | [1] |
| PubChem CID | 10830108 | [2] |
Chemical Structure:
Figure 1: 2D structure of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physicochemical properties is critical for designing experimental protocols, including extraction, purification, formulation, and bioassays. While experimentally determined data for 5-Hydroxy-6,7,4'-trimethoxyisoflavone is not extensively published, reliable computational predictions provide valuable guidance for laboratory work.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes and Justification | Source |
| Melting Point | Data not available | As a crystalline solid, a distinct melting point is expected. Typically determined by DSC or melting point apparatus. | |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Poorly soluble in water. | The poly-methoxylated structure increases lipophilicity compared to its parent tectorigenin, while the phenolic hydroxyl group provides some polarity. This profile suggests good solubility in common organic solvents used in phytochemical research. | [3] |
| XLogP | 3.3 | The positive LogP value indicates a higher preference for a lipid phase over an aqueous phase, suggesting good potential for membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 74.2 Ų | This value is within the range typically associated with good oral bioavailability in drug discovery (Lipinski's Rule of Five). | [1] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation and purity confirmation. Based on the known structure, the following spectral characteristics are anticipated.
| Technique | Predicted Data and Interpretation | Source |
| ¹H-NMR | - H-2 (s): A sharp singlet around δ 8.0-8.2 ppm, characteristic of the C2 proton in the isoflavone core. - B-Ring (AA'BB' system): Two doublets, one around δ 7.4-7.5 ppm (H-2', H-6') and another around δ 6.9-7.0 ppm (H-3', H-5'), typical for a 1,4-disubstituted benzene ring. - H-8 (s): A singlet around δ 6.5-6.6 ppm, representing the sole proton on the A-ring. - -OCH₃ (s): Three distinct singlets, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm. - 5-OH (s): A sharp singlet, often downfield (>δ 12.0 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl. | [4] |
| ¹³C-NMR | 18 distinct signals are expected, corresponding to the 18 carbon atoms in the structure. Key signals would include the carbonyl carbon (C-4) around δ 180 ppm, and methoxy carbons around δ 55-61 ppm. | [4] |
| Mass Spec. (HRMS-ESI) | - [M+H]⁺: m/z 329.1020 - [M+Na]⁺: m/z 351.0839 - [M-H]⁻: m/z 327.0874 | High-resolution mass spectrometry is crucial for confirming the molecular formula (C₁₈H₁₆O₆). Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural confirmation. |
| UV-Vis | Maxima (λmax) expected around 260-270 nm (Band II, A-ring absorption) and 310-330 nm (Band I, B-ring absorption), characteristic of the isoflavone chromophore. | [5] |
| IR (KBr) | Expected peaks include: - ~3400 cm⁻¹: O-H stretching (phenolic) - ~1650 cm⁻¹: C=O stretching (γ-pyrone) - ~1610, 1580, 1510 cm⁻¹: C=C stretching (aromatic rings) - ~1250, 1180, 1030 cm⁻¹: C-O stretching (ethers) | [5] |
Natural Occurrence and Isolation Protocols
Probable Natural Sources
5-Hydroxy-6,7,4'-trimethoxyisoflavone is the 7,4'-di-O-methyl derivative of tectorigenin. Tectorigenin is a well-known isoflavone found in significant quantities in the rhizomes of several plants, most notably:
-
Iris domestica (formerly Belamcanda chinensis), also known as Blackberry Lily.[3]
-
Various species of the genus Dalbergia , such as Dalbergia parviflora.[2][6]
While direct isolation of 7,4'-Di-O-methyltectorigenin has not been extensively documented, its co-occurrence with its parent compound in these plants is highly probable. Biosynthetically, it would arise from tectorigenin via sequential methylation steps catalyzed by O-methyltransferase (OMT) enzymes.
Generalized Experimental Protocol for Isolation
The following protocol provides a robust, adaptable workflow for the extraction and purification of methoxylated isoflavones from plant rhizomes, based on established methodologies for Iris domestica.
Rationale: The protocol employs an initial extraction with aqueous methanol, which is effective for a broad range of flavonoid polarities. Ultrasonic assistance enhances extraction efficiency by disrupting cell walls. Subsequent liquid-liquid partitioning fractionates the crude extract based on polarity, concentrating the target isoflavone in the ethyl acetate fraction. Finally, multi-stage column chromatography provides the necessary resolution to isolate the pure compound.
Step-by-Step Methodology:
-
Preparation of Plant Material:
-
Air-dry fresh rhizomes of Iris domestica in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried material into a coarse powder (20-40 mesh) using a mechanical grinder.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Macerate 100 g of the dried powder in 1 L of 75% methanol (v/v) in a large flask.
-
Place the flask in an ultrasonic bath (40 kHz) and sonicate for 30-45 minutes at room temperature (25°C).[3]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in 500 mL of a methanol/water mixture (9:1 v/v).
-
Perform successive extractions in a separatory funnel with solvents of increasing polarity:
-
First, partition against n-hexane (3 x 500 mL) to remove non-polar lipids and waxes. Discard the hexane fraction.
-
Next, partition the remaining aqueous-methanolic phase against ethyl acetate (3 x 500 mL). The target compound, being of intermediate polarity, is expected to partition into this fraction.
-
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to yield the enriched ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Adsorb the ethyl acetate fraction (e.g., 5 g) onto silica gel (60-120 mesh).
-
Load the dried powder onto a silica gel column packed in n-hexane.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 9:1 to 1:1).
-
Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., Toluene:EtOAc 7:3) and visualizing under UV light (254/366 nm).
-
Combine fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent analysis).
-
-
Sephadex LH-20 Column Chromatography (for final polishing):
-
Dissolve the semi-pure fraction in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with 100% methanol. This step is effective for removing residual pigments and small impurities.
-
Collect fractions and monitor by TLC to obtain the purified compound.
-
-
-
Purity and Structural Confirmation:
-
Assess the purity of the final product using HPLC-DAD.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS) as outlined in Section 2.2.
-
Visualization of Isolation Workflow
Caption: Generalized workflow for the isolation and purification of 5-Hydroxy-6,7,4'-trimethoxyisoflavone.
Pharmacology and Putative Biological Activity
Direct experimental studies on the biological activities of 5-Hydroxy-6,7,4'-trimethoxyisoflavone are scarce in publicly available literature. However, its chemical structure allows for a robust, evidence-based prediction of its potential pharmacological profile based on well-established structure-activity relationships (SAR) of the isoflavone class.
Structure-Activity Relationship (SAR) Analysis
The biological effects of flavonoids are dictated by the specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on their core scaffold.
-
The Isoflavone Core: The isoflavone skeleton is widely recognized for its ability to interact with various biological targets, including enzymes and nuclear receptors. It is the basis for the phytoestrogenic activity of compounds like genistein and daidzein.
-
5-Hydroxyl Group: The presence of a hydroxyl group at the C-5 position, which can form an intramolecular hydrogen bond with the C-4 carbonyl, is a critical feature. This motif is strongly associated with antioxidant activity (by radical scavenging) and the ability to inhibit numerous kinases and other enzymes.[6]
-
Methoxy Groups (-OCH₃): Methylation of hydroxyl groups, as seen at positions C-6, C-7, and C-4', generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may improve metabolic stability, potentially leading to better bioavailability compared to its polyhydroxylated parent, tectorigenin.
Potential Therapeutic Applications
Based on the SAR analysis and data from analogous compounds, 5-Hydroxy-6,7,4'-trimethoxyisoflavone is a promising candidate for investigation in several therapeutic areas:
-
Anti-inflammatory Activity: Many methoxylated flavonoids exhibit potent anti-inflammatory effects. This is often achieved by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. The substitution pattern of the target compound is similar to other flavonoids known to possess this activity.
-
Anticancer Activity: Isoflavones are widely studied for their antiproliferative effects. The 5-OH group is often pivotal for this activity. Potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.
-
Antioxidant Activity: While methylation can sometimes reduce the direct radical-scavenging capacity compared to free hydroxyls, the remaining 5-OH group ensures that the molecule retains significant antioxidant potential.
Visualization of a Putative Signaling Pathway
The diagram below illustrates a potential mechanism for the anti-inflammatory activity of 5-Hydroxy-6,7,4'-trimethoxyisoflavone, based on the known actions of structurally related flavonoids.
Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
5-Hydroxy-6,7,4'-trimethoxyisoflavone is a structurally interesting natural product that stands at the intersection of well-known phytoestrogens and metabolically stable methoxyflavones. While its definitive isolation and bioactivity profile are yet to be fully elucidated in the scientific literature, its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent.
This guide has consolidated the available information to provide a solid foundation for researchers. The key takeaways are:
-
The compound's identity is well-defined by its CAS number (13186-08-8) and IUPAC name.
-
Reliable predictions of its physicochemical and spectroscopic properties are available to guide experimental work.
-
It is likely found in plants rich in its precursor, tectorigenin, such as Iris domestica, and robust protocols can be adapted for its isolation.
-
Structure-activity relationships strongly suggest potential anti-inflammatory, anticancer, and antioxidant activities.
Future research should focus on the definitive isolation and characterization of this compound from a natural source, which would provide crucial experimental data to validate the predictions outlined here. Subsequently, systematic screening of its biological activities using the in-vitro and in-vivo models suggested in this guide is warranted to uncover its full therapeutic potential.
References
-
U-cheol, L., Eun-Hee, K., Kyeong-Hwa, S., et al. (2014). Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora. Molecules.
-
Zhang, Y., Liu, Y., Wang, Y., et al. (2024). Moderate Drought Stress Interferes with the Physiological State and Promotes the Accumulation of Isoflavone in Reproductive Iris domestica Rhizomes. MDPI.
-
PubChem. (n.d.). 7,4'-Di-O-methyltectorigenin. National Center for Biotechnology Information. Retrieved from [Link]
-
Rojsitthisak, P., Sritularak, B., & Likhitwitayawuid, K. (2009). Bioactive constituents from the stems of Dalbergia parviflora. PubMed.
-
Winuthayanon, W., Suksen, K., Boonchird, C., et al. (2009). Flavonoids from the heartwood of the Thai medicinal plant Dalbergia parviflora and their effects on estrogenic-responsive human breast cancer cells. PubMed.
-
U-cheol, L., Eun-Hee, K., Kyeong-Hwa, S., et al. (2014). Structure and Antioxidant Activity Relationships of Isoflavonoids From Dalbergia Parviflora. PubMed.
-
PubChemLite. (n.d.). 7,4'-di-o-methyltectorigenin (C18H16O6). Université du Luxembourg. Retrieved from [Link]
-
Baderschneider, B., & Winterhalter, P. (2001). NMR Chemical Shifts of Common Flavonoids. PMC.
-
Rana, A., & Kumar, S. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
-
Yadav, M., Singh, S. K., & Singh, R. B. (2011). ISOLATION AND CHARACTERIZATION OF A NEW COMPOUND (6-C-β-D-GLUCOPYRANOSYL RETUSIN) FROM THE BARK OF Pterocarpus Marsupium. Rasayan Journal of Chemistry.
Sources
- 1. PubChemLite - 7,4'-di-o-methyltectorigenin (C18H16O6) [pubchemlite.lcsb.uni.lu]
- 2. Flavonoids from the heartwood of the Thai medicinal plant Dalbergia parviflora and their effects on estrogenic-responsive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
